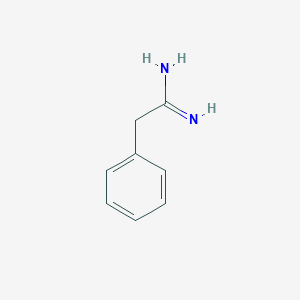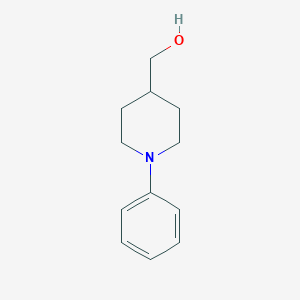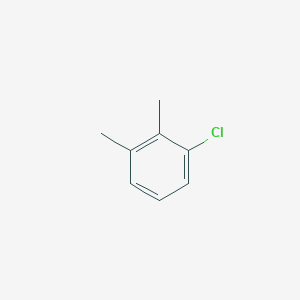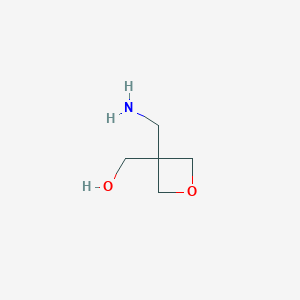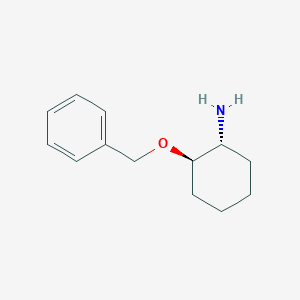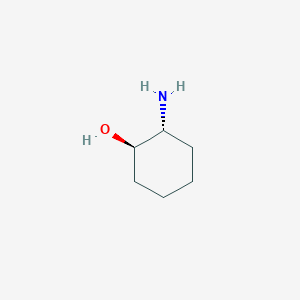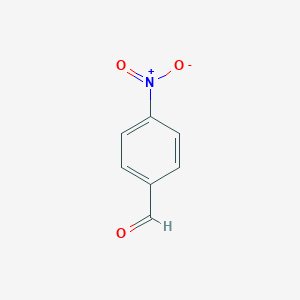
Propyl 2-methylbutyrate
説明
Propyl 2-methylbutyrate is a natural product found in Litsea glaucescens with data available.
作用機序
Target of Action
Propyl 2-methylbutanoate, also known as Propyl 2-methylbutyrate, is a chemical compound with the molecular formula C8H16O2
Mode of Action
Like other esters, it may undergo hydrolysis in the presence of water and esterases, enzymes that break down esters into their corresponding alcohols and acids .
Biochemical Pathways
One study suggests that it may be involved in the biosynthesis of volatile organic compounds in certain plant species . The compound is derived from L-isoleucine, which is converted to (S)-3-methyl-2-oxopentanoic acid . This is the first step in the proposed biosynthetic pathway of 2-methylbutanoate and its derivatives, including Propyl 2-methylbutanoate .
Result of Action
Given its potential role in the biosynthesis of volatile organic compounds, it may contribute to the production of certain aromas in plants .
Action Environment
The action, efficacy, and stability of Propyl 2-methylbutanoate can be influenced by various environmental factors. For instance, the presence of water and esterases can promote its hydrolysis . Additionally, factors such as temperature, pH, and the presence of other chemicals can also affect its stability and activity.
特性
IUPAC Name |
propyl 2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-6-10-8(9)7(3)5-2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFQMSDUSOTCJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865847 | |
| Record name | Propyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37064-20-3 | |
| Record name | Propyl 2-methylbutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37064-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl 2-methylbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037064203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl 2-methylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: In what natural sources can propyl 2-methylbutanoate be found, and what role does it play in their aroma profiles?
A1: Propyl 2-methylbutanoate is a significant contributor to the aroma of several fruits and fermented products. For instance, it is a major volatile compound found in durian fruit, particularly in cultivars like D99 (Kop Kecil), D24 (Bukit Merah), and D160 (Musang Queen) []. In these cultivars, propyl 2-methylbutanoate, along with ethyl 2-methylbutanoate, contributes to their characteristic fruity aroma.
Q2: How does the brewing process affect the levels of propyl 2-methylbutanoate in beer?
A2: Interestingly, the concentration of propyl 2-methylbutanoate in beer is not solely dependent on its initial presence in the hops. Research suggests that yeast plays a crucial role in its formation during fermentation []. Specifically, yeast can convert hop-derived carboxylic acids into their corresponding esters, including propyl 2-methylbutanoate, through enzymatic activity. This finding highlights the complex interplay between hop composition and yeast metabolism in shaping the final aroma profile of beer.
Q3: Beyond its presence in fruits and hops, has propyl 2-methylbutanoate been identified in any other food sources?
A3: Yes, propyl 2-methylbutanoate has been detected as a key odorant in both fresh and roasted wild ginger (Siphonochilus aethiopicus) []. This suggests a broader role of this ester in contributing to the desirable flavor profiles of various plant-based food products.
Q4: What analytical techniques are commonly employed to identify and quantify propyl 2-methylbutanoate in food samples?
A4: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of volatile compounds, including propyl 2-methylbutanoate, in various matrices [, , ]. This technique allows for the separation of volatile compounds based on their volatility and subsequently identifies them based on their mass-to-charge ratios.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


